
3-chloro-4-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzenesulfonamide derivative with additional functional groups. Benzenesulfonamides are a class of organic compounds which contain a sulfonamide group attached to a benzene ring . They are known for their bioactive properties and are used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The core structure is a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Attached to this are the sulfonamide, chloro, fluoro, hydroxy, thiophenyl, and furanyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzenesulfonamides can participate in a variety of reactions, including substitution reactions, due to the presence of the reactive sulfonamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Biochemical Evaluation and Inhibitor Development
A key area of research involves the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors for various enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been investigated for their high-affinity inhibitory properties against kynurenine 3-hydroxylase. These compounds have shown effectiveness in vitro and in vivo, suggesting potential for detailed investigation into the kynurenine pathway after neuronal injury (Röver et al., 1997).
Cytotoxicity and Antitumor Activity
Research has also focused on the synthesis of new benzenesulfonamides with potential cytotoxic and antitumor activities. For example, studies on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have explored their effects as carbonic anhydrase inhibitors and their cytotoxic activities, highlighting their potential in anti-tumor activity studies (Gul et al., 2016).
Photosensitizers for Cancer Treatment
Another significant application is in the development of photosensitizers for cancer treatment. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown promising spectroscopic, photophysical, and photochemical properties. These features indicate their potential as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Synthetic Applications
Benzenesulfonamides serve as powerful directed metalation groups (DMG) for the synthesis of various heterocyclic compounds. The potential of arylsulfonamides in directed ortho metalation (DoM) methodology has opened up vast possibilities for heterocyclic synthesis, including rearrangements and the development of new compounds (Familoni, 2002).
Metal Ion Sensing
Research into pyrazoline derivatives, including those with benzenesulfonamide moieties, has demonstrated their utility in fluorometric detection of metal ions, such as Hg2+. This selective sensing capability is crucial for environmental monitoring and bioimaging applications, offering non-toxic and efficient methods for metal ion detection (Bozkurt & Gul, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S2/c17-12-7-11(1-2-13(12)18)25(21,22)19-8-14(20)16-4-3-15(23-16)10-5-6-24-9-10/h1-7,9,14,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAAAKVJUSDEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

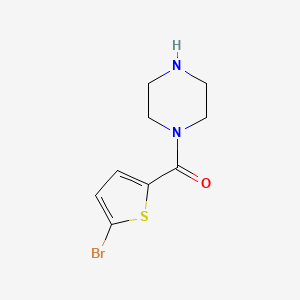
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2784321.png)
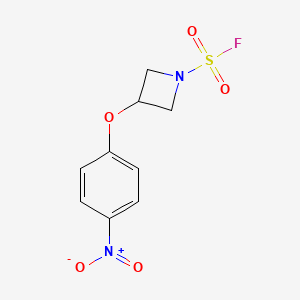
![N-(3-cyanothiolan-3-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2784324.png)
![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)
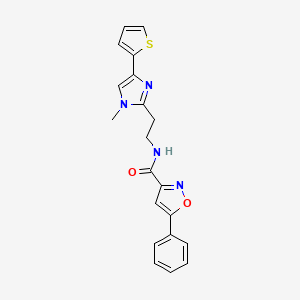

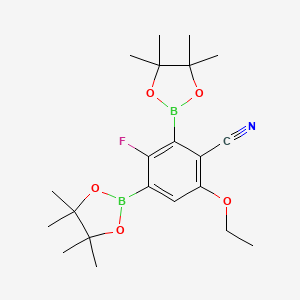
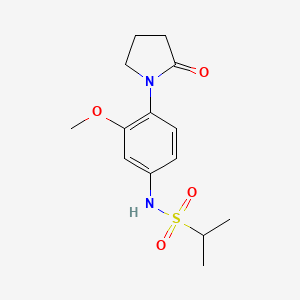

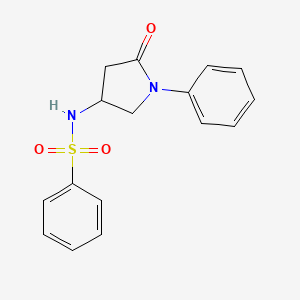
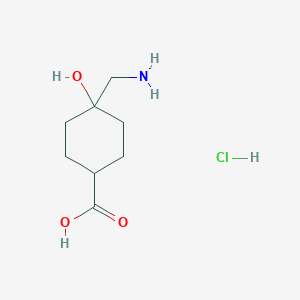
![2-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B2784341.png)
